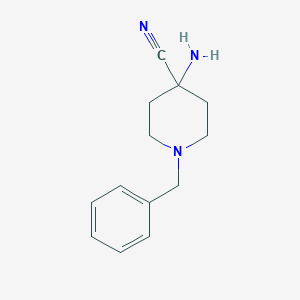

4-Amino-1-benzylpiperidine-4-carbonitrile

Vue d'ensemble

Description

4-Amino-1-benzylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile involves several steps. One common method includes the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . This process results in the formation of 4-benzylpyridine, which is then further reacted to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-benzylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield amines or alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

ABPC has been identified as a significant compound in the development of new pharmaceuticals. Its structural characteristics make it a valuable scaffold for designing drugs targeting various biological pathways.

a. Antiviral Activity

Research indicates that derivatives of ABPC exhibit promising antiviral properties, particularly against the influenza virus. N-benzyl 4,4-disubstituted piperidines derived from ABPC have shown effectiveness as inhibitors of the H1N1 virus by interfering with hemagglutinin-mediated membrane fusion processes. This mechanism involves specific interactions at the fusion peptide binding site, making these compounds potential candidates for anti-influenza drug development .

b. Antiplasmodial Compounds

ABPC has also been explored for its antiplasmodial activity. It serves as a precursor for synthesizing compounds that inhibit Plasmodium falciparum, the parasite responsible for malaria. The modifications on the piperidine ring enhance the bioactivity and selectivity of these derivatives .

c. Cholinesterase Inhibition

Certain derivatives of ABPC have been synthesized to act as dual inhibitors of cholinesterase and amyloid-beta aggregation, which are crucial in Alzheimer's disease pathology. These compounds show potential in mitigating cognitive decline by enhancing cholinergic signaling .

Synthetic Chemistry Applications

ABPC is utilized as an important intermediate in various synthetic pathways.

a. Synthesis of Porphyrin-Fentanyl Conjugates

ABPC is a precursor for synthesizing porphyrin-fentanyl conjugates, which are being investigated for use in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) for brain tumors. These conjugates can potentially cross the blood-brain barrier due to their affinity for opioid receptors, allowing targeted treatment of brain malignancies .

b. Synthesis of Glycyrrhetinic Acid Derivatives

The compound is also involved in the synthesis of glycyrrhetinic acid derivatives that exhibit diverse biological activities, including anti-inflammatory effects. The structural modifications facilitated by ABPC contribute to enhancing the therapeutic efficacy of these derivatives .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of ABPC and its derivatives:

Mécanisme D'action

The mechanism of action of 4-Amino-1-benzylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 4-Amino-1-benzylpiperidine-4-carbonitrile include:

- 4-Benzylpiperidine

- 4-Amino-1-benzylpiperidine

- 4-Cyanopyridine

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .

Activité Biologique

4-Amino-1-benzylpiperidine-4-carbonitrile is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various piperidine-based drugs, which are known for their diverse pharmacological effects, including antiviral, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H18N2

- Molecular Weight : 202.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival. The compound has shown potential as an ATP-competitive inhibitor, affecting pathways such as PI3K-PKB-mTOR, which are crucial in cancer biology .

Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. It has been suggested that this compound may possess inhibitory effects against viral replication mechanisms, making it a candidate for further investigation in antiviral drug development .

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, modifications to piperidine structures have resulted in potent inhibitors of tumor growth in xenograft models . The ability to modulate cellular signaling pathways positions this compound as a promising agent in cancer therapy.

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective properties. While specific data on this compound is limited, related compounds have shown potential in protecting neuronal cells from apoptosis and oxidative stress . This suggests a possible avenue for research into its effects on neurodegenerative diseases.

Study on PKB Inhibition

In a study focusing on the inhibition of PKB (Protein Kinase B), derivatives of piperidine were tested for their ability to modulate cellular signaling pathways. This compound was identified as a compound with promising selectivity against PKB compared to other kinases, indicating its potential utility in targeted cancer therapies .

Antiviral Evaluation

A recent investigation into the antiviral properties of piperidine analogues included testing for efficacy against influenza viruses. The results indicated that compounds within this class could inhibit viral fusion processes effectively, suggesting that this compound may share similar antiviral mechanisms .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-amino-1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFZBGLUEBXSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443415 | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136624-42-5 | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.